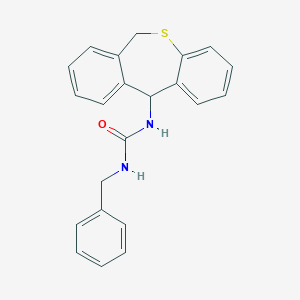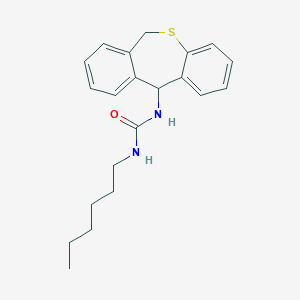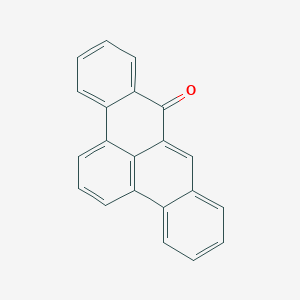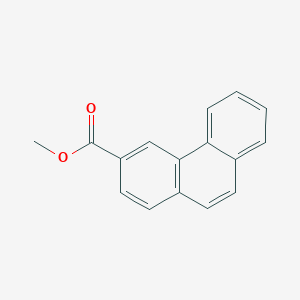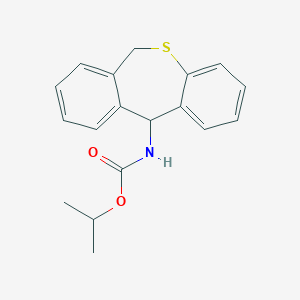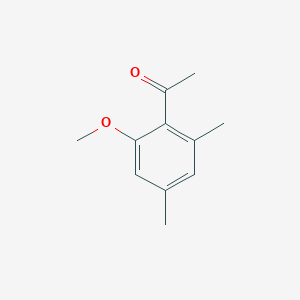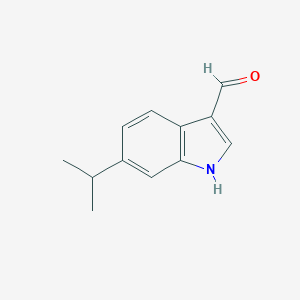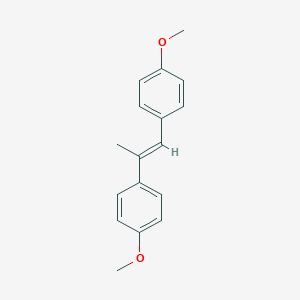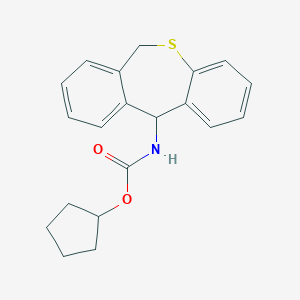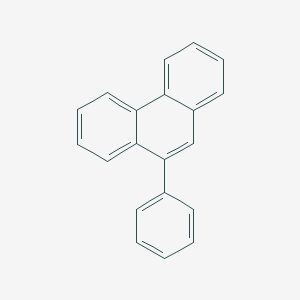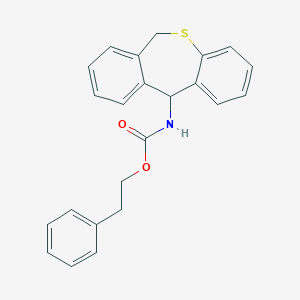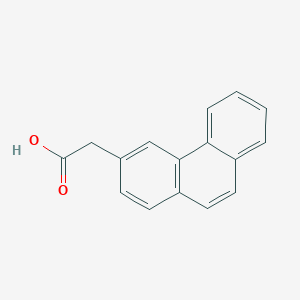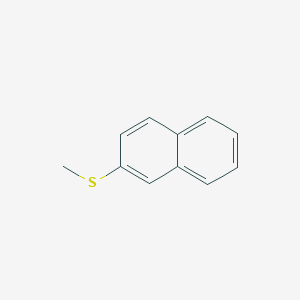
2-Methylmercaptonaphthalene
Vue d'ensemble
Description
2-Methylmercaptonaphthalene is a chemical compound with the formula C11H10S and a molecular weight of 174.262 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2-Methylmercaptonaphthalene consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylmercaptonaphthalene include its molecular weight of 174.262 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases or literature.
Applications De Recherche Scientifique
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
- Application: Molecular spectroscopy has a wide range of applications in various fields, including investigations in organic and inorganic materials, foodstuffs, biosamples, and biomedicine .
- Method: This involves the use of spectroscopic techniques to investigate the properties of different materials .
- Results: The results obtained from these investigations contribute to the development of novel characterization and quantitation methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
Propriétés
IUPAC Name |
2-methylsulfanylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225341 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)naphthalene | |
CAS RN |
7433-79-6 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
